molecular formula C18H14 B12577605 1-(Phenylethynyl)-1,2-dihydronaphthalene CAS No. 193745-72-1

1-(Phenylethynyl)-1,2-dihydronaphthalene

Cat. No.: B12577605
CAS No.: 193745-72-1
M. Wt: 230.3 g/mol
InChI Key: IQOINHOYPJTURM-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)-1,2-dihydronaphthalene is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-1,2-dihydronaphthalene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the reaction involves the coupling of 1-bromo-1,2-dihydronaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylethynyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of phenylethynyl ketones or quinones.

    Reduction: Formation of phenylethynyl alkenes or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

1-(Phenylethynyl)-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenylethynyl group. This group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylethynyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

193745-72-1

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-(2-phenylethynyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-10,12,17H,11H2

InChI Key

IQOINHOYPJTURM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C1C#CC3=CC=CC=C3

Origin of Product

United States

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